5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole
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Overview
Description
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization. The reaction conditions often include acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the benzimidazole ring or the substituents.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzimidazole core or the substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which serves as the core structure.
2-Phenylbenzimidazole: A similar compound with a phenyl substituent.
5,6-Dimethylbenzimidazole: A compound with dimethyl substituents but lacking the phenoxyethyl group.
Uniqueness
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is unique due to the combination of its substituents, which may confer distinct chemical and biological properties
Biological Activity
5,6-Dimethyl-1-(2-phenoxy-ethyl)-1H-benzoimidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities, particularly in the realm of cancer therapeutics. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoimidazole ring with two methyl groups at positions 5 and 6, and a phenoxyethyl substituent at the nitrogen atom of the imidazole. Its molecular formula is C₁₅H₁₅N₂O, with a molecular weight of approximately 281.36 g/mol. The structural characteristics contribute to its lipophilicity and ability to interact with various biological targets.
The biological activity of this compound is primarily attributed to its interactions with cellular targets that modulate critical biological pathways. Key mechanisms include:
- Inhibition of Topoisomerases : Benzimidazole derivatives are known to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells through mitochondrial pathways, disrupting mitochondrial membrane potential and releasing pro-apoptotic factors like cytochrome c into the cytosol .
- DNA Intercalation : The compound can intercalate into DNA strands, interfering with replication and transcription processes .
Anticancer Activity
Numerous studies have evaluated the anticancer properties of this compound against various cancer cell lines. Below are summarized findings from recent research:
Case Studies
- HeLa Cell Line : In a study evaluating antiproliferative activity, it was found that this compound exhibited significant cytotoxicity against HeLa cells at concentrations as low as 10 µM. The IC50 value was determined to be approximately 2.908 µM .
- MDA-MB-231 Breast Cancer Cells : The compound demonstrated potent inhibitory effects on MDA-MB-231 cells, with survival rates dropping below 5% at concentrations of 20 µM. This suggests strong antiproliferative activity against aggressive breast cancer cell lines .
- Comparative Analysis : When compared to other benzimidazole derivatives, this compound showed enhanced potency due to its structural modifications that improve lipophilicity and cellular uptake .
Biological Activity Summary Table
Biological Activity | Cell Line Tested | IC50 (µM) | Effect Observed |
---|---|---|---|
Antiproliferative | HeLa | 2.908 | Significant cytotoxicity |
Antiproliferative | MDA-MB-231 | <20 | >95% inhibition of cell viability |
Topoisomerase Inhibition | Various Cancer Lines | Varies | Disruption of DNA replication |
Apoptosis Induction | Multiple Cancer Types | Varies | Activation of intrinsic apoptotic pathway |
Properties
IUPAC Name |
5,6-dimethyl-1-(2-phenoxyethyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-10-16-17(11-14(13)2)19(12-18-16)8-9-20-15-6-4-3-5-7-15/h3-7,10-12H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWKWAAOMKWUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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